molecular formula C15H21NO3 B4835572 (E)-N-(3-ETHOXYPROPYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE

(E)-N-(3-ETHOXYPROPYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE

Cat. No.: B4835572
M. Wt: 263.33 g/mol
InChI Key: MJOHPCJGWIODJM-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-ETHOXYPROPYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound features a propenamide backbone with an ethoxypropyl group and a methoxyphenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ETHOXYPROPYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxypropylamine and 4-methoxybenzaldehyde.

    Condensation Reaction: The 3-ethoxypropylamine is reacted with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

    Amidation: The amine is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-ETHOXYPROPYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxypropyl or methoxyphenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects and used in drug development.

    Industry: The compound may find applications in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-N-(3-ETHOXYPROPYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ETHOXYPROPYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE: A similar compound without the (E)-configuration.

    N-(3-ETHOXYPROPYL)-3-(4-HYDROXYPHENYL)-2-PROPENAMIDE: A compound with a hydroxyl group instead of a methoxy group.

    N-(3-ETHOXYPROPYL)-3-(4-METHOXYPHENYL)-2-BUTENAMIDE: A compound with a butenamide backbone instead of propenamide.

Uniqueness

(E)-N-(3-ETHOXYPROPYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE is unique due to its specific structural configuration, which may impart distinct chemical and biological properties compared to its analogs. The presence of the (E)-configuration can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

(E)-N-(3-ethoxypropyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-3-19-12-4-11-16-15(17)10-7-13-5-8-14(18-2)9-6-13/h5-10H,3-4,11-12H2,1-2H3,(H,16,17)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOHPCJGWIODJM-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCNC(=O)/C=C/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(3-ETHOXYPROPYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE
Reactant of Route 2
Reactant of Route 2
(E)-N-(3-ETHOXYPROPYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE
Reactant of Route 3
Reactant of Route 3
(E)-N-(3-ETHOXYPROPYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE
Reactant of Route 4
Reactant of Route 4
(E)-N-(3-ETHOXYPROPYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE
Reactant of Route 5
Reactant of Route 5
(E)-N-(3-ETHOXYPROPYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE
Reactant of Route 6
Reactant of Route 6
(E)-N-(3-ETHOXYPROPYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.